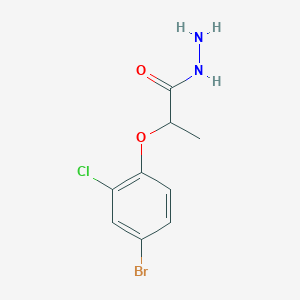

2-(4-Bromo-2-chlorophenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFXQJEWVQEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397110 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-51-0 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Experimental Procedure for Synthesis

The preparation of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide involves the reaction of methyl 2-(4-bromo-2-chlorophenoxy)propionate with hydrazine hydrate under reflux conditions. The steps are outlined below:

-

- Methyl 2-(4-bromo-2-chlorophenoxy)propionate (5.0 g, 0.0193 mol)

- Methanol (20 mL)

- Hydrazine hydrate (80%, 3.50 mL, 0.0679 mol)

-

- Dissolve methyl 2-(4-bromo-2-chlorophenoxy)propionate in methanol.

- Add hydrazine hydrate slowly with constant stirring.

- Reflux the reaction mixture for approximately six hours, monitoring progress via thin-layer chromatography (TLC).

- After completion, concentrate the reaction mixture and pour it into water.

- Filter the precipitated solid and recrystallize using ethanol-water to obtain pure This compound .

Reaction Mechanism

The synthesis proceeds via nucleophilic substitution, where hydrazine displaces the ester group in methyl 2-(4-bromo-2-chlorophenoxy)propionate to form the hydrazide derivative.

$$

\text{CH}3\text{OCOCH}2 + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{ONHCONH}2

$$

Key observations:

Physical and Chemical Properties

The synthesized compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrClN₂O₂ |

| Molecular Weight | 293.54 g/mol |

| Density | 1.59 g/cm³ |

| Boiling Point | 461.7°C at 760 mmHg |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

These properties are critical for understanding its behavior in subsequent chemical reactions and applications.

Analysis of Yield and Purity

The yield of This compound depends on reaction time and temperature. Typical yields range from 75% to 85% , with purity confirmed via spectroscopic methods such as NMR and IR spectroscopy.

Applications in Heterocyclic Chemistry

This compound serves as a precursor for synthesizing:

- Azoles

- Oxadiazoles

- Thiosemicarbazides

These derivatives are synthesized by treating This compound with isocyanates or isothiocyanates under acidic or basic conditions.

Data Table: Bond Lengths and Angles

The structural analysis of This compound reveals key bond lengths and angles:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C1—O1 | 1.234 | N/A |

| C1—N1 | 1.330 | N/A |

| N1—N2 | 1.415 | N/A |

| C6—Br1 | 1.903 | C7—C6—Br1: 119.4 |

These measurements highlight the stability of the bromophenoxy group and provide insights into its reactivity.

Chemical Reactions Analysis

2-(4-Bromo-2-chlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)propanohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .

Comparison with Similar Compounds

2-(4-Bromo-2-chlorophenoxy)propanohydrazide can be compared with other similar compounds, such as:

2-(4-Bromo-2-chlorophenoxy)acetic acid: This compound has a similar structure but contains an acetic acid group instead of a propanohydrazide group.

2-(4-Bromo-2-chlorophenoxy)ethanol: This compound contains an ethanol group instead of a propanohydrazide group.

4-Bromo-2-chlorophenol: This is the parent compound from which this compound is synthesized.

Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific research purposes.

Biological Activity

The compound 2-(4-Bromo-2-chlorophenoxy)propanohydrazide (CAS No. 588679-51-0) is a hydrazide derivative that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by the presence of bromine and chlorine substituents on the phenoxy group, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHBrClNO

Molecular Weight : 293.55 g/mol

IUPAC Name : this compound

The compound features a propanohydrazide backbone linked to a 4-bromo-2-chlorophenoxy moiety, which is expected to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies on halogenated phenolic compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (bromine and chlorine) can enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anti-inflammatory Effects

Compounds like this compound may also possess anti-inflammatory properties. A study on related phenolic compounds demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The structure-activity relationship (SAR) analysis suggested that modifications in the phenoxy group could lead to varying degrees of COX inhibition.

Table 1: Comparative IC50 Values for Related Compounds

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| 2-(4-Bromo-phenoxy)propanohydrazide | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | 0.04 | 0.04 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicated that at lower concentrations, it did not exhibit significant cytotoxic effects on human cell lines, suggesting a favorable therapeutic window for further development.

The proposed mechanism of action for This compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.

- Interaction with Cell Membranes : The lipophilic nature due to the halogen substituents may enhance membrane permeability, allowing for better uptake and efficacy.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined various halogenated phenolic compounds, including derivatives similar to This compound , against common pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting the potential application in treating infections caused by resistant strains.

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers evaluated the compound's effects in a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in edema similar to that observed with standard anti-inflammatory drugs like indomethacin.

Q & A

Q. Table 1: Example Synthetic Routes

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and chloro groups induce distinct splitting in aromatic regions) .

- IR : Identification of hydrazide (C=O, N-H) and aryl ether (C-O-C) functional groups .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological strategies include:

- Conformational analysis : Compare DFT-optimized gas-phase structures (using Gaussian or ORCA) with X-ray data to identify steric or electronic influences .

- Variable-temperature NMR : Detect equilibrium shifts in solution (e.g., keto-enol tautomerism affecting NH signals) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that distort solid-state structures .

Example Case : A hydrazide derivative showed a 0.05 Å discrepancy in C=O bond length between XRD and DFT. This was attributed to crystal packing forces compressing the carbonyl group .

Advanced: What computational tools are suitable for modeling the reactivity and electronic properties of this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with biological targets (e.g., adenylyl cyclases, as seen in KH7 derivatives) .

- DFT calculations : Gaussian or ORCA for optimizing geometry, calculating frontier orbitals (HOMO-LUMO gaps), and simulating IR/NMR spectra .

- MD simulations : GROMACS or AMBER to study solvation effects and conformational dynamics over time .

Q. Table 2: Key Computational Parameters

| Property | Method | Software | Reference |

|---|---|---|---|

| HOMO-LUMO gap | B3LYP/6-31G(d,p) | Gaussian | |

| Docking score | Lamarckian GA | AutoDock Vina | |

| Solvation energy | Explicit solvent MD | GROMACS |

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive propanohydrazide derivatives?

Answer:

SAR studies focus on modifying the aryl and hydrazide moieties:

- Electron-withdrawing groups (e.g., Br, Cl): Enhance stability and binding to hydrophobic enzyme pockets (e.g., KH7’s inhibition of adenylyl cyclases via halogen interactions) .

- Substituent positioning : Para-bromo and ortho-chloro groups optimize steric fit in target proteins .

- Hydrazide flexibility : Methyl or ethyl spacers between the hydrazide and aryl groups modulate conformational freedom and potency .

Q. Methodology :

Synthesize derivatives with systematic substituent variations.

Test in vitro/in vivo bioactivity (e.g., enzyme inhibition assays).

Correlate activity with computational docking scores and electronic descriptors (e.g., logP, polar surface area) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- Decontamination : Immediate washing with water for skin contact; contaminated clothing should be professionally cleaned .

- Storage : Keep in airtight containers at 0–6°C for moisture-sensitive derivatives .

Advanced: How can researchers address low yields in propanohydrazide derivatization reactions?

Answer:

- Optimize reaction conditions : Screen solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-TsOH), and temperatures .

- Purification techniques : Use column chromatography (silica gel) or preparative HPLC for challenging separations .

- Mechanistic studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., intermediate instability) .

Advanced: What strategies validate the purity of propanohydrazide derivatives for pharmacological studies?

Answer:

- HPLC-MS : Ensure >95% purity with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

- Elemental analysis : Match experimental C/H/N/Br/Cl percentages with theoretical values (±0.3% tolerance) .

- Thermogravimetric analysis (TGA) : Confirm absence of solvent/moisture residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.